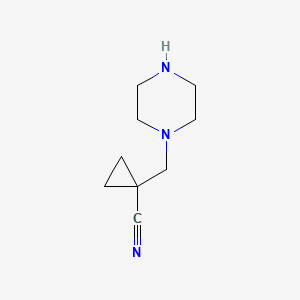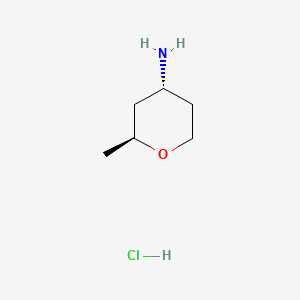
trans-2-Methyltetrahydropyran-4-amine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyltetrahydropyran-4-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amine group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis and reductive acetylation to achieve the desired product .
化学反応の分析
Types of Reactions: trans-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine compounds .
科学的研究の応用
Chemistry: In organic chemistry, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
作用機序
The mechanism of action of trans-2-Methyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the activity of enzymes involved in various biochemical pathways .
類似化合物との比較
Tetrahydropyran: A parent compound with a similar ring structure but lacking the amine group.
2-Methyltetrahydrofuran: A related compound with a furan ring instead of a pyran ring.
4-Aminotetrahydropyran: A similar compound with the amine group at a different position.
Uniqueness: trans-2-Methyltetrahydropyran-4-amine hydrochloride is unique due to the specific positioning of the amine group and the presence of the methyl group. These structural features confer distinct reactivity and potential biological activity, making it valuable for various applications .
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
(2S,4R)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
InChIキー |
AVADPQZSGFARIV-RIHPBJNCSA-N |
異性体SMILES |
C[C@H]1C[C@@H](CCO1)N.Cl |
正規SMILES |
CC1CC(CCO1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


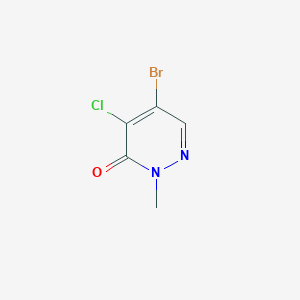
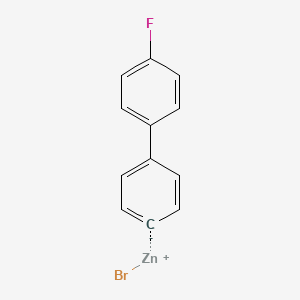
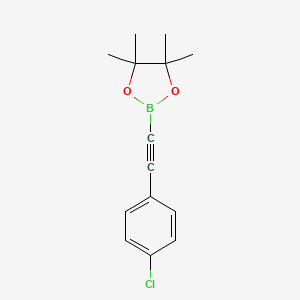
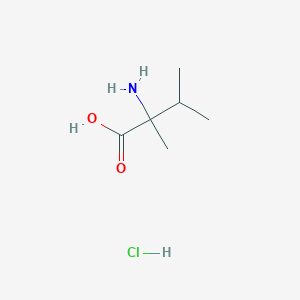
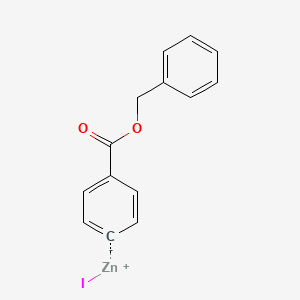
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
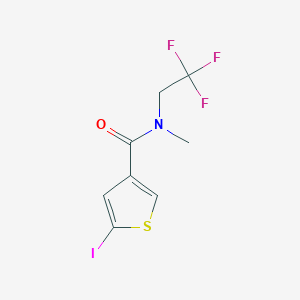
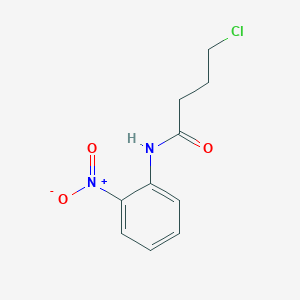
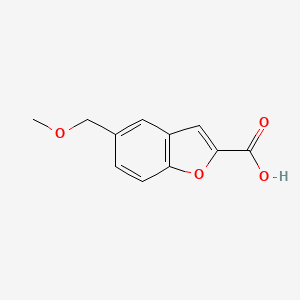
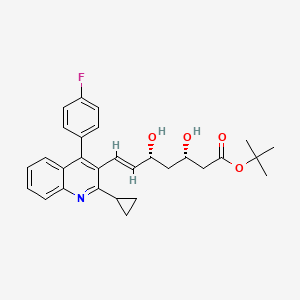
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
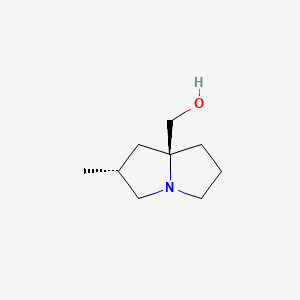
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
